Cas no 1705938-05-1 (methyl 2-(3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)benzoate)

Methyl 2-(3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)benzoate is a structurally complex heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a fluorophenyl group and a piperidine moiety, further functionalized with a methyl benzoate ester. This compound exhibits potential as an intermediate in medicinal chemistry, particularly in the development of pharmacologically active molecules targeting neurological or inflammatory pathways. The presence of the fluorophenyl group enhances metabolic stability, while the oxadiazole ring contributes to its binding affinity in biological systems. Its well-defined synthetic route allows for precise modifications, making it valuable for structure-activity relationship studies in drug discovery. The ester group also offers versatility for further derivatization.
methyl 2-(3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)benzoate structure
1705938-05-1 structure
Product name:methyl 2-(3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)benzoate
CAS No:1705938-05-1
MF:C23H22FN3O4
MW:423.4369
CID:5347221

methyl 2-(3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)benzoate Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, 2-[[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-piperidinyl]carbonyl]-, methyl ester
    • methyl 2-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)benzoate
    • methyl 2-(3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)benzoate
    • methyl 2-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-1-carbonyl]benzoate
    • Inchi: 1S/C23H22FN3O4/c1-30-23(29)17-9-3-2-8-16(17)22(28)27-12-6-7-15(14-27)13-20-25-21(26-31-20)18-10-4-5-11-19(18)24/h2-5,8-11,15H,6-7,12-14H2,1H3
    • InChI Key: SPAUECVYEJXTQA-UHFFFAOYSA-N
    • SMILES: FC1=C([H])C([H])=C([H])C([H])=C1C1=NOC(C([H])([H])C2([H])C([H])([H])N(C(C3=C([H])C([H])=C([H])C([H])=C3C(=O)OC([H])([H])[H])=O)C([H])([H])C([H])([H])C2([H])[H])=N1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 6
  • Complexity: 636
  • Topological Polar Surface Area: 85.5
  • XLogP3: 4

methyl 2-(3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6497-0147-3mg
methyl 2-(3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)benzoate
1705938-05-1
3mg
$63.0 2023-09-08
Life Chemicals
F6497-0147-2mg
methyl 2-(3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)benzoate
1705938-05-1
2mg
$59.0 2023-09-08
Life Chemicals
F6497-0147-2μmol
methyl 2-(3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)benzoate
1705938-05-1
2μmol
$57.0 2023-09-08
Life Chemicals
F6497-0147-15mg
methyl 2-(3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)benzoate
1705938-05-1
15mg
$89.0 2023-09-08
Life Chemicals
F6497-0147-20mg
methyl 2-(3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)benzoate
1705938-05-1
20mg
$99.0 2023-09-08
Life Chemicals
F6497-0147-25mg
methyl 2-(3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)benzoate
1705938-05-1
25mg
$109.0 2023-09-08
Life Chemicals
F6497-0147-10μmol
methyl 2-(3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)benzoate
1705938-05-1
10μmol
$69.0 2023-09-08
Life Chemicals
F6497-0147-20μmol
methyl 2-(3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)benzoate
1705938-05-1
20μmol
$79.0 2023-09-08
Life Chemicals
F6497-0147-40mg
methyl 2-(3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)benzoate
1705938-05-1
40mg
$140.0 2023-09-08
Life Chemicals
F6497-0147-5μmol
methyl 2-(3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)benzoate
1705938-05-1
5μmol
$63.0 2023-09-08

Additional information on methyl 2-(3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)benzoate

Methyl 2-(3-{[3-(2-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]Methyl}Piperidine-1-Carbonyl)Benzoate (CAS No. 1705938-05-1): A Comprehensive Overview

In the realm of pharmaceutical and agrochemical research, methyl 2-(3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)benzoate (CAS No. 1705938-05-1) has emerged as a compound of significant interest. This molecule, characterized by its 1,2,4-oxadiazole core and piperidine scaffold, exemplifies the convergence of structural complexity and functional versatility. Researchers are increasingly exploring its potential applications, particularly in the context of drug discovery and small-molecule therapeutics, where its unique pharmacophore offers promising avenues for modulation of biological targets.

The 1,2,4-oxadiazole moiety, a heterocyclic fragment, is a hallmark of this compound. Known for its metabolic stability and bioisosteric properties, this structural feature is frequently leveraged in medicinal chemistry to enhance drug-like characteristics. Coupled with the fluorophenyl group, which contributes to lipophilicity and target binding affinity, the molecule exhibits a balanced profile suitable for further optimization. The piperidine ring, a common motif in CNS-active compounds, further broadens its applicability, making it a candidate for studies in neurological disorders and GPCR modulation.

Recent trends in AI-driven drug design have amplified interest in compounds like methyl 2-(3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)benzoate. Computational tools, such as molecular docking and QSAR modeling, are being employed to predict its interactions with proteins like kinases or ion channels, addressing common search queries like *"how to predict drug-target interactions"* or *"best software for virtual screening."* These approaches align with the growing demand for cost-effective and time-efficient drug development strategies.

From a synthetic perspective, the compound’s ester functionality (highlighted by the methyl benzoate group) offers opportunities for prodrug development, a topic frequently searched in relation to *"improving oral bioavailability."* This feature is particularly relevant given the pharmaceutical industry’s focus on formulation optimization and controlled release systems. Additionally, the fluorine atom in the 2-fluorophenyl substituent is a strategic choice, as fluorination is a widely discussed tactic for enhancing compound stability and binding selectivity—key concerns in modern lead optimization workflows.

Environmental and green chemistry considerations are also shaping research around this compound. With increasing searches for *"sustainable synthesis methods"* and *"reducing organic solvent waste,"* chemists are exploring catalytic and microwave-assisted routes to synthesize such heterocyclic systems. The 1,2,4-oxadiazole ring, for instance, can be constructed via cyclization reactions under eco-friendly conditions, aligning with the broader push for greener pharmaceuticals.

In summary, methyl 2-(3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)benzoate (CAS No. 1705938-05-1) represents a compelling case study in structure-activity relationship (SAR) exploration. Its multifaceted design caters to contemporary research priorities, from computational drug discovery to sustainable synthesis, making it a noteworthy subject for academic and industrial investigations alike.

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